molecular formula C14H17N3 B12967386 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

Cat. No.: B12967386
M. Wt: 227.30 g/mol
InChI Key: GORZKCKLDALJNO-UHFFFAOYSA-N
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Description

5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring an imidazole ring fused to a partially saturated pyridine ring. Its structure includes a benzyl group at the 5-position and a methyl group at the 1-position (Figure 1). Synthetically, it is derived via multi-step organic reactions, often involving cyclization and substitution strategies. Key characterization data include ESI-MS (m/z 228.2 [M + H]⁺) and distinct HPLC retention times (3.79 min), indicating moderate polarity .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-benzyl-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C14H17N3/c1-16-11-15-13-10-17(8-7-14(13)16)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

GORZKCKLDALJNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where histamine hydrochloride reacts with paraformaldehyde to form the tetrahydroimidazo[4,5-c]pyridine core . This reaction typically occurs under mild conditions and can be further modified to introduce the benzyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated compounds.

Scientific Research Applications

Biological Activities

Research indicates that 5-benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, suggesting potential applications in treating diseases where enzyme regulation is crucial.
  • Receptor Modulation : It interacts with specific receptors, which may lead to therapeutic effects similar to established pharmaceuticals such as benzimidazoles in biological assays.

Medicinal Chemistry Applications

The compound's biological activity opens avenues for its use in medicinal chemistry:

  • Anticancer Agents : Due to its structural similarity to other known anticancer compounds, it may exhibit cytotoxic effects against cancer cells.
  • Antihypertensive Agents : Its potential as an antihypertensive agent is supported by studies showing activity comparable to other compounds in this category.
  • Neurological Disorders : The ability to modulate neurotransmitter receptors suggests possible applications in treating neurological disorders.

Interaction Studies

Understanding the mechanism of action of this compound involves interaction studies that focus on:

  • Binding Affinity : Assessing how strongly the compound binds to various biological targets.
  • Inhibitory Capacity : Evaluating its effectiveness in inhibiting target enzymes or receptors.

Such studies utilize techniques such as molecular docking and in vitro assays to optimize the compound's therapeutic potential.

Mechanism of Action

The mechanism of action of 5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutaminyl cyclase, an enzyme that plays a role in the pathogenesis of periodontitis . By inhibiting this enzyme, the compound can disrupt the bacterial processes that contribute to the disease.

Comparison with Similar Compounds

5-Benzyl-4-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine (7e)

  • Structural Differences : Replaces the methyl group at position 4 with a phenyl group.
  • Synthetic Efficiency : Higher yield (67% vs. 26% for 7d), suggesting phenyl substitution improves reaction stability .
  • Physicochemical Properties : Larger molecular weight (290.1 vs. 228.2) and longer HPLC retention time (9.68 min vs. 3.79 min), reflecting increased hydrophobicity .

1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid

  • Structural Differences : Incorporates a diphenylacetyl group at position 5 and a carboxylic acid at position 4.
  • Functional Impact : The polar carboxylic acid group enhances solubility, while the diphenylacetyl moiety may influence target binding affinity .

Core Heterocycle Modifications

5-Benzyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

  • Structural Differences : Replaces the imidazole ring with a pyrazole.

Isoxazolo[4,5-c]pyridines

  • Structural Differences : Substitutes the imidazole ring with an isoxazole.
  • Pharmacological Relevance : Isoxazole-containing analogs demonstrate potent Hsp90 inhibition, highlighting the scaffold’s versatility in targeting chaperone proteins .

Enzyme Inhibition

  • SSAO Inhibition : Imidazo[4,5-c]pyridine derivatives with bulky substituents (e.g., diphenylacetyl) show promise as semicarbazide-sensitive amine oxidase (SSAO) inhibitors, suggesting steric bulk enhances target engagement .

Receptor Binding

  • 5-HT6 Receptor Affinity : Sulfonamide-substituted imidazo[4,5-c]pyridines exhibit higher 5-HT6 receptor (5-HT6R) activity than benzyl/phenethyl analogs, emphasizing the importance of polar substituents for receptor interaction .

Clinical and Developmental Status

This gap is attributed to insufficient SAR studies and a lack of comprehensive data on bioavailability and toxicity .

Data Tables

Table 1. Key Properties of Imidazo[4,5-c]pyridine Analogs

Compound Substituents Molecular Weight (g/mol) Yield (%) HPLC Retention (min)
5-Benzyl-1-methyl- (7d) 5-Benzyl, 1-methyl 228.2 26 3.79
5-Benzyl-4-phenyl- (7e) 5-Benzyl, 4-phenyl 290.1 67 9.68

Biological Activity

5-Benzyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H17N3
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 92759-78-9

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound acts as an inhibitor for several enzymes and receptors.

Enzyme Inhibition

  • Inhibition of PgQC : The compound has demonstrated potent inhibitory effects against the enzyme peptidylglycine α-amidating monooxygenase (PgQC). The introduction of the benzyl group significantly enhances its activity compared to other derivatives. For instance, the benzyl substitution improved inhibitory activity by a factor of 60 compared to non-benzylated counterparts .
  • Antiviral Activity : this compound has shown potential as an antiviral agent against pestiviruses like BVDV (bovine viral diarrhea virus), with effective concentrations (EC50) below 100 nM and a selectivity index greater than 1000 .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Type Target/Pathogen IC50/EC50 Value Remarks
Enzyme InhibitionPgQCIC50 = 0.016 µMSignificant improvement with benzyl substitution .
AntiviralBVDV (Pestivirus)EC50 < 100 nMHigh selectivity and potency against virus .
AntiproliferativeVarious Cancer Cell LinesIC50 = 0.7 - 3.2 µMEffective against multiple human cancer lines .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various substituted imidazo[4,5-c]pyridines on human cancer cell lines including HeLa and HCT-116. The results indicated that derivatives of this compound exhibited selective cytotoxicity with IC50 values ranging from 0.7 to 3.2 µM across different cell lines. This suggests potential for development as an anticancer therapeutic agent .

Case Study 2: Antibacterial Activity

While primarily noted for its anticancer and antiviral properties, some derivatives also exhibited moderate antibacterial activity against E. coli with minimum inhibitory concentrations (MIC) around 32 µM for certain compounds. This highlights the versatility of this chemical scaffold in addressing multiple therapeutic targets .

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